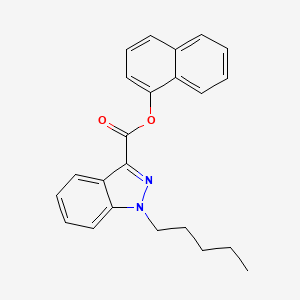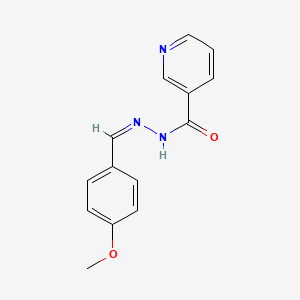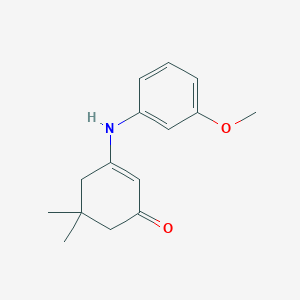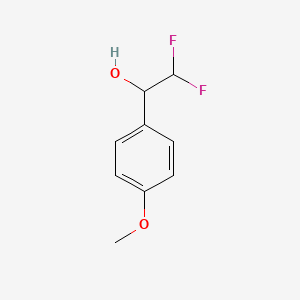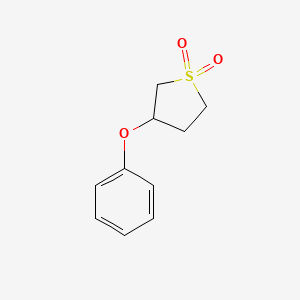
4-Benzoyldibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyldibenzothiophene is an organic compound with the molecular formula C19H12OS It is a derivative of dibenzothiophene, where a benzoyl group is attached to the fourth position of the dibenzothiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyldibenzothiophene typically involves the functionalization of dibenzothiophene. One common method is the Friedel-Crafts acylation reaction, where dibenzothiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Electrochemical synthesis methods have also been explored to avoid the use of expensive metal catalysts and harsh conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyldibenzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using AlCl3 or other Lewis acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dibenzothiophenes depending on the electrophile used.
Scientific Research Applications
4-Benzoyldibenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Benzoyldibenzothiophene and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Dibenzothiophene: The parent compound, lacking the benzoyl group.
Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.
4,4’-Dihydroxybenzophenone: Another benzoyl derivative with different functional groups.
Uniqueness: 4-Benzoyldibenzothiophene is unique due to the presence of both the benzoyl group and the dibenzothiophene structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6407-31-4 |
|---|---|
Molecular Formula |
C19H12OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
dibenzothiophen-4-yl(phenyl)methanone |
InChI |
InChI=1S/C19H12OS/c20-18(13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)21-19(15)16/h1-12H |
InChI Key |
OOYPEQMEYKQZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2SC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


